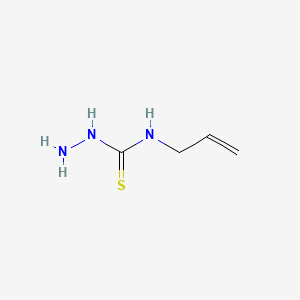

4-Allylthiosemicarbazide

Description

Properties

IUPAC Name |

1-amino-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3S/c1-2-3-6-4(8)7-5/h2H,1,3,5H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLPCLANGIXFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191081 | |

| Record name | Hydrazinecarbothioamide, N-2-propenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3766-55-0 | |

| Record name | 4-Allylthiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3766-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semicarbazide, 4-allyl-3-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Allylthiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, N-2-propenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-allylthiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Allylthiosemicarbazide from Allyl Isothiocyanate

This document provides a comprehensive technical overview of the synthesis of this compound, a valuable building block in the development of various heterocyclic compounds and pharmacologically active agents. The primary and most direct synthetic route involves the reaction of allyl isothiocyanate with hydrazine. Thiosemicarbazides, in general, are versatile intermediates used in the synthesis of pyrazoles, thiazoles, triazoles, and thiadiazoles, among other heterocyclic systems.[1]

Reaction Principle and Mechanism

The synthesis of this compound from allyl isothiocyanate and hydrazine is a classic example of a nucleophilic addition reaction. The isothiocyanate group (-N=C=S) features an electrophilic carbon atom, which is susceptible to attack by nucleophiles.[2] Hydrazine (H₂N-NH₂), with its lone pairs of electrons on the nitrogen atoms, acts as a potent nucleophile.

The reaction mechanism proceeds as follows:

-

A nitrogen atom of the hydrazine molecule performs a nucleophilic attack on the central carbon atom of the allyl isothiocyanate.

-

This attack leads to the formation of a zwitterionic intermediate.

-

A subsequent proton transfer results in the stable this compound product.

This reaction is generally efficient and proceeds readily under mild conditions.

Experimental Protocol

The following protocol is a generalized procedure adapted from established methods for the synthesis of this compound.[3][4]

Reagents and Materials:

-

Allyl isothiocyanate (CH₂=CHCH₂NCS)

-

Hydrazine hydrate (N₂H₄·H₂O) or a 50-60% w/w aqueous hydrazine solution[3]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath (optional, for temperature control)[4]

-

Büchner funnel and filter paper for filtration

-

Recrystallization apparatus

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of hydrazine hydrate (1.0 mmol) in a suitable solvent such as ethanol or propanol.[4]

-

Reaction: While stirring the hydrazine solution, add allyl isothiocyanate (1.0 mmol) dropwise using a dropping funnel. The addition should be controlled to manage any exothermic reaction; an ice bath can be used if necessary.[4]

-

Precipitation: Upon addition of the allyl isothiocyanate, a white precipitate of this compound is typically observed to form within minutes.[4]

-

Completion: Allow the reaction mixture to stir for approximately 30 minutes to an hour at room temperature to ensure the reaction goes to completion.[4]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected precipitate with a small amount of chilled ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified product under vacuum or in a desiccator. The final product is typically a white solid.[3]

Quantitative Data Summary

The synthesis of this compound is known for its high efficiency. The table below summarizes the key quantitative data reported for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₄H₉N₃S | [3] |

| Molecular Weight | 131.20 g/mol | [3] |

| Typical Yield | 75 - 84% | [3][5] |

| Melting Point | 92 - 93 °C | [3] |

| Appearance | White solid / Crystalline Powder | [3][6] |

Elemental Analysis Data

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 36.62 | 36.48 | [3] |

| Hydrogen (H) | 6.91 | 6.83 | [3] |

| Nitrogen (N) | 32.03 | 32.09 | [3] |

| Sulfur (S) | 24.44 | 24.51 | [3] |

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical synthesis pathway of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the different protons in the molecule. In acetone-d₆, the expected chemical shifts (δ) are:

-

9.03 ppm: (broad singlet, 1H) - Attributed to one of the NH protons.[3]

-

7.86 ppm: (broad singlet, 1H) - Attributed to another NH proton.[3]

-

5.92 ppm: (multiplet, 1H) - Corresponds to the methine (-CH=) proton of the allyl group.[3]

-

5.13 ppm: (multiplet, 2H) - Represents the terminal vinyl (=CH₂) protons of the allyl group.[3]

-

4.39 ppm: (broad singlet, 1H) - Attributed to the third NH proton.[3]

-

4.25 ppm: (triplet, 2H) - Corresponds to the methylene (-CH₂-N) protons adjacent to the nitrogen atom.[3]

-

References

Navigating the Solubility Landscape of 4-Allylthiosemicarbazide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allylthiosemicarbazide is a compound of interest in medicinal chemistry and materials science, valued for its role as a precursor in the synthesis of various heterocyclic compounds and metal complexes with potential therapeutic applications. Understanding its solubility in different organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and biological screening processes. The choice of solvent can significantly impact reaction kinetics, yield, crystal morphology, and bioavailability.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in published literature, this document offers a qualitative summary based on general chemical principles and data for related compounds. Furthermore, it provides a detailed, standardized experimental protocol for researchers to quantitatively determine the solubility of this compound in solvents of interest, ensuring reliable and reproducible results.

Data Presentation: Qualitative Solubility of this compound

The solubility of a solute is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses a polar thiosemicarbazide group capable of hydrogen bonding and a non-polar allyl group. This amphiphilic nature results in varied solubility across the spectrum of organic solvents. The following table provides a qualitative prediction of its solubility in common organic solvents.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the alcohol can form strong hydrogen bonds with the N-H and C=S groups of the thiosemicarbazide moiety.[1][2] |

| Water | Sparingly Soluble | While capable of hydrogen bonding, the non-polar allyl group and the sulfur atom reduce its affinity for the highly polar water network. Solubility is expected to increase with temperature.[2][3] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and has a high polarity, making it effective at solvating the polar thiosemicarbazide group. |

| Acetonitrile | Sparingly Soluble | Acetonitrile is less polar than DMSO and a weaker hydrogen bond acceptor, resulting in lower expected solubility. | |

| Acetone | Sparingly Soluble | The polarity is moderate, and it can act as a hydrogen bond acceptor, suggesting some degree of solubility. | |

| Non-Polar | Toluene, Hexane | Insoluble | The large difference in polarity between the polar solute and the non-polar solvent results in weak solute-solvent interactions, leading to poor solubility. |

| Halogenated | Chloroform, Dichloromethane | Sparingly Soluble | These solvents have moderate polarity. Some substituted thiosemicarbazones have shown solubility in chloroform, suggesting potential, albeit limited, solubility for the parent compound. |

Experimental Protocol: Determination of Equilibrium Solubility

To obtain precise, quantitative solubility data, a standardized experimental method is essential. The isothermal saturation shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[4][5][6][7]

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (pure solid)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatic shaker bath or incubator with agitation capabilities

-

Glass vials or flasks with airtight screw caps

-

Analytical balance (readable to ±0.1 mg)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment like an evaporating dish and oven)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

-

Add a known volume or mass of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples at a constant rate. The time required to reach equilibrium can vary significantly (from 24 to 72 hours) depending on the solute, solvent, and temperature.[7]

-

To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same solubility value.[7]

-

-

Sample Collection and Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Concentration Analysis (Gravimetric Method):

-

The gravimetric method is a straightforward approach for determining the concentration of the dissolved solid.[8][9]

-

Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Place the vial containing the solid residue in a drying oven at a temperature below the melting point of this compound until a constant mass is achieved.[8]

-

Cool the vial in a desiccator and weigh it to determine the mass of the dissolved solute.

-

-

Calculation of Solubility:

-

Mass of the solvent = (Mass of vial + solution) - (Mass of vial + dry solute)

-

Mass of the solute = (Mass of vial + dry solute) - (Mass of empty vial)

-

Calculate the solubility in desired units, such as g/100 g of solvent or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation shake-flask method for determining the solubility of this compound.

References

- 1. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thiosemicarbazide CAS#: 79-19-6 [amp.chemicalbook.com]

- 3. thiosemicarbazide | 79-19-6 [chemicalbook.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Solubility Measurements | USP-NF [uspnf.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to 4-Allylthiosemicarbazide: Properties, Synthesis, and Biological Significance

Executive Summary: 4-Allylthiosemicarbazide is a versatile chemical intermediate recognized for its pivotal role in the synthesis of a wide array of heterocyclic compounds. As a derivative of thiosemicarbazide, it possesses a unique structural framework that makes it a valuable precursor for developing molecules with significant pharmacological and biological activities. Its derivatives, particularly thiosemicarbazones, have demonstrated a broad spectrum of effects, including antibacterial, antifungal, anticancer, and anti-parasitic properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and derivatization, and an exploration of its mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity

This compound is identified by several names and chemical codes, which are essential for accurate sourcing and regulatory compliance. Its fundamental identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | N-allylhydrazine-1-carbothioamide | N/A |

| Common Synonyms | 4-Allyl-3-thiosemicarbazide, Allylthiosemicarbazide | N/A |

| CAS Number | 3766-55-0 | N/A |

| Molecular Formula | C₄H₉N₃S | N/A |

| Molecular Weight | 131.20 g/mol | N/A |

| SMILES | C=CCNC(=S)NN | N/A |

| InChI | InChI=1S/C4H9N3S/c1-2-3-6-4(8)7-5/h2H,1,3,5H2,(H2,6,7,8) | N/A |

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Appearance | White solid, sand-like powder | [1] |

| Melting Point | 92–96 °C | N/A |

| Boiling Point | 209.8 °C (Predicted) | N/A |

| Density | ~1.14 g/cm³ (Estimated) | N/A |

| Solubility | Soluble in water, ethanol, alcohols, and hot methanol.[1] | N/A |

Spectral Analysis

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound.

| Technique | Solvent | Observed Peaks (δ in ppm or ν in cm⁻¹) and Interpretation | Source |

| ¹H NMR | Acetone-d₆ | 9.03 (br s, 1H, NH), 7.86 (br s, 1H, NH), 5.92 (m, 1H, -CH=), 5.13 (m, 2H, =CH₂), 4.39 (br s, 1H, NH₂), 4.25 (t, 2H, -CH₂-N) | N/A |

| ¹³C NMR | N/A | Data for the parent compound is not readily available. However, for its derivatives (thiosemicarbazones), the characteristic thione carbon (C=S) appears around 178 ppm . | [2] |

| IR | KBr Pellet | Data for the parent compound is limited. Its thiosemicarbazone derivatives show characteristic bands for ν(N-H) (3400-3150 cm⁻¹), ν(C=N) (~1600 cm⁻¹), and ν(C=S) (~1250 cm⁻¹ and ~750 cm⁻¹).[2][3] |

Synthesis and Reactivity

This compound serves as a foundational block for more complex molecules, primarily through the reactivity of its hydrazine moiety.

Synthesis of this compound

The compound is typically prepared via a nucleophilic addition reaction.

Experimental Protocol: A common and effective method involves the reaction between allyl isothiocyanate and an aqueous solution of hydrazine.

-

To a solution of allyl isothiocyanate, an aqueous solution of hydrazine (typically 50-60% w/w) is added.

-

The reaction mixture is stirred, often at room temperature, allowing the nucleophilic nitrogen of hydrazine to attack the electrophilic carbon of the isothiocyanate group.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting white solid product, this compound, is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol), and dried. Yields are typically high, often exceeding 80%.

References

4-Allylthiosemicarbazide safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Allylthiosemicarbazide (CAS No. 3766-55-0). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely in a laboratory setting. This document summarizes key safety information, physical and chemical properties, and outlines essential handling and emergency procedures.

Chemical Identification and Physical Properties

This compound is a sulfur-containing organic compound. Its identification and key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 3766-55-0 | [1][2] |

| Molecular Formula | C4H9N3S | [2][3] |

| Molecular Weight | 131.2 g/mol | [2][3] |

| Appearance | White to pale yellow solid | [3] |

| Melting Point | 93-96 °C | [3] |

| Boiling Point | 209.8 ± 33.0 °C (Predicted) | [3] |

| Density | 1.142 g/cm³ (Estimate) | [3] |

| Solubility | Slightly soluble in Acetone, Sparingly in DMSO | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its toxicity upon ingestion and its irritant properties.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Toxic if swallowed (R25) | Fatal if swallowed. |

| Skin Corrosion/Irritation | Irritant (R38) | Causes skin irritation.[3] |

| Eye Damage/Irritation | Irritant (R36) | Causes serious eye irritation.[3] |

| Respiratory Irritation | Irritant (R37) | May cause respiratory irritation.[3] |

GHS Hazard Pictograms:

Signal Word: Danger

Toxicological Data

Limited quantitative toxicological data is available for this compound. The available data point to significant acute toxicity.

| Test | Species | Route | Value | Reference |

| LD50 (Acute) | Mouse | Intravenous | 56 mg/kg | [3] |

Handling and Storage Precautions

Proper handling and storage procedures are crucial to minimize the risk of exposure to this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protection. The following PPE is recommended:

| PPE Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as needed. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dusts are generated. |

Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.[4]

-

Keep locked up and away from incompatible materials such as strong oxidizing agents.

-

The product is light-sensitive and should be stored under an inert gas.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference |

| Ingestion | If swallowed, immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting. | |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Combustible. Hazardous combustion products may include nitrogen oxides and sulfur oxides.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid dust formation.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Carefully sweep up the spilled material and place it in a suitable container for disposal.[4]

Experimental Protocols

General Synthesis Protocol for Thiosemicarbazides

A general method for the synthesis of thiosemicarbazide derivatives involves the reaction of a corresponding acid hydrazide with an isothiocyanate. For example, 1,4-disubstituted thiosemicarbazides can be synthesized by the nucleophilic addition of acid hydrazides to phenylisothiocyanate in ethanol under reflux.[5]

Caption: General synthesis workflow for 1,4-disubstituted thiosemicarbazides.

Logical Relationships in Safety Handling

The safe handling of this compound involves a logical sequence of assessment, prevention, and response.

Caption: Logical flow of safety procedures for handling hazardous chemicals.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The compound should be treated as hazardous waste.

Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most current SDS for this compound from their supplier before use and ensure that a thorough risk assessment is conducted.

References

The Genesis of 4-Allylthiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, history, and core scientific attributes of 4-Allylthiosemicarbazide, a molecule of significant interest in various chemical and biological domains. We delve into its seminal synthesis, historical development, and key experimental protocols, presenting a comprehensive resource for professionals in research and drug development.

Discovery and Early History

The first documented synthesis of this compound appears in a 1945 publication in the Journal of the American Chemical Society by Alfred W. Scott and Marvin A. McCall.[1] Their work, titled "this compound Derivatives and Some of their Analytical Properties," laid the foundational stone for all subsequent research on this compound. While the broader class of thiosemicarbazides was known, this paper specifically introduced the 4-allyl substituted variant to the scientific community.

The primary motivation for its initial synthesis was likely rooted in the exploration of novel thiosemicarbazide derivatives and their potential applications, a common theme in the chemistry of that era. Thiosemicarbazides, in general, are recognized as versatile intermediates for synthesizing a wide array of heterocyclic compounds and have been extensively studied for their diverse biological activities.[2][3]

Synthesis and Physicochemical Properties

The original synthesis, as can be inferred from the general methodologies for preparing 4-substituted thiosemicarbazides, would have involved the reaction of allyl isothiocyanate with hydrazine. A general modern procedure for synthesizing 4-aryl substituted thiosemicarbazides involves treating an aromatic amine with ammonium hydroxide, carbon disulfide, sodium chloroacetate, and finally hydrazine hydrate.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Registry Number | 3766-55-0 | [5] |

| Molecular Formula | C4H9N3S | [5] |

| Molecular Weight | 131.20 g/mol | [5] |

| Melting Point | 93-96 °C | [5] |

| Boiling Point | 209.8 °C at 760 mmHg | [5] |

| Density | 1.131 g/cm³ | [5] |

| Flash Point | 80.7 °C | [5] |

Historical Development and Applications

Following its initial discovery, this compound and its derivatives have been investigated for a range of applications, leveraging the reactive nature of the thiosemicarbazide moiety. Thiosemicarbazides are crucial building blocks in organic synthesis, particularly for the creation of five-membered heterocyclic rings like 1,3,4-thiadiazoles, which are known to possess antibacterial properties.[4] The broader family of thiosemicarbazide derivatives has been explored for various pharmacological activities, including:

-

Antitubercular and Anticonvulsive agents: As precursors to 1,3,4-thiadiazolines.[4]

-

Antimicrobial and Antiproliferative agents: Certain thiosemicarbazide derivatives have demonstrated activity against bacteria and cancer cell lines.[6]

-

Enzyme Inhibition: Some derivatives have been identified as inhibitors of enzymes like α-glucosidase.[6]

-

Central Nervous System (CNS) effects: Cyclized derivatives, such as 1,3,4-thiadiazoles, have been studied for their impact on the CNS.[7]

-

Anti-Toxoplasma gondii agents: Thiosemicarbazide-based compounds have shown potential in combating this parasite.[8]

Experimental Protocols

While the full, detailed experimental protocol from the original 1945 paper is not available through the conducted searches, a generalized, modern synthesis for a related class of compounds, 4-aryl substituted thiosemicarbazides, can be instructive.

General Synthesis of 4-Aryl Substituted Thiosemicarbazide: [4]

-

Starting Material: An appropriate aromatic amine (in the case of this compound, this would be allylamine).

-

Reaction: The amine is treated with ammonium hydroxide, carbon disulfide, and sodium chloroacetate.

-

Final Step: The intermediate product is then reacted with hydrazine hydrate to yield the final 4-substituted thiosemicarbazide.

Workflow for Synthesis of 4-Aryl Substituted Thiosemicarbazides

Caption: Generalized synthetic pathway for 4-aryl substituted thiosemicarbazides.

Biological Signaling Pathways

The specific signaling pathways modulated by this compound are not extensively detailed in the available literature. However, research on the broader class of thiosemicarbazides provides insights into their potential mechanisms of action. For instance, their anti-Toxoplasma gondii activity may be linked to the inhibition of enzymes like tyrosine hydroxylase, which is crucial for the parasite.[8] The inhibitory action of some thiosemicarbazide derivatives on α-glucosidase suggests an interaction with carbohydrate metabolism pathways.[6]

Hypothesized Mechanism of Action for Anti-Toxoplasma Activity

Caption: Potential inhibitory action of thiosemicarbazides on a key parasite enzyme.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. juniv.edu [juniv.edu]

- 5. CAS # 3766-55-0, this compound: more information. [chemblink.com]

- 6. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-Allylthiosemicarbazide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allylthiosemicarbazide and its derivatives, particularly the corresponding thiosemicarbazones, represent a versatile class of compounds that have garnered significant attention in medicinal chemistry. The presence of the thiosemicarbazide moiety (–NH-CS-NH-NH–) imparts a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties. The 4-allyl group can further modulate these activities, influencing factors such as lipophilicity and target interaction. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and visualization of key cellular pathways.

Synthesis of this compound and its Derivatives

The synthesis of this compound is a crucial first step, typically followed by condensation with an appropriate aldehyde or ketone to yield the corresponding 4-allylthiosemicarbazone (a Schiff base).

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of allyl isothiocyanate with hydrazine hydrate.

Materials:

-

Allyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a solution of hydrazine hydrate in ethanol in a round-bottom flask, an equimolar amount of allyl isothiocyanate is added dropwise with continuous stirring.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for a specified period, which can be monitored by thin-layer chromatography (TLC).[1]

-

Upon completion of the reaction, the mixture is cooled in an ice bath to facilitate the precipitation of the product.

-

The resulting solid, this compound, is collected by filtration using a Büchner funnel, washed with cold ethanol to remove unreacted starting materials, and dried.

-

The final product can be further purified by recrystallization to achieve higher purity. The structure and purity should be confirmed using analytical techniques such as NMR and IR spectroscopy.

Experimental Protocol: Synthesis of 4-Allylthiosemicarbazone Derivatives

4-Allylthiosemicarbazones are generally synthesized through a condensation reaction between this compound and a suitable aldehyde or ketone.[2]

Materials:

-

This compound

-

Substituted aldehyde or ketone (e.g., benzaldehyde derivative)

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

In a separate flask, dissolve an equimolar amount of the desired aldehyde or ketone in ethanol.

-

Add the aldehyde/ketone solution to the this compound solution with stirring.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

The reaction mixture is then refluxed for several hours, with the progress monitored by TLC.

-

After the reaction is complete, the mixture is cooled, and the precipitated thiosemicarbazone is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallization from a suitable solvent can be performed for further purification.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a broad range of biological activities. The following tables summarize the quantitative data for their anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

The anticancer potential of thiosemicarbazones, including 4-allyl derivatives, is a significant area of research. Their cytotoxicity is often evaluated against various cancer cell lines using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Anticancer Activity of 4-Allylthiosemicarbazone Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| N(4)-allylthiosemicarbazone | HL-60 (Leukemia) | 0.3 | [3] |

Note: Data for a wider range of 4-allyl specific derivatives is still emerging. The table will be updated as more research becomes available.

Antimicrobial Activity

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1-(Picolinoyl)-4-allylthiosemicarbazide (3a) | Bacillus cereus | 16 | [4] |

| Staphylococcus aureus | 32 | [4] | |

| Escherichia coli | 64 | [4] | |

| Pseudomonas aeruginosa | 64 | [4] | |

| 4-Allyl-5-(2-hydroxyphenyl)-1,2,4-triazole-3-thiol (Derivative of this compound) | Escherichia coli | >1000 | |

| Bacillus subtilis | 500 | ||

| Staphylococcus aureus | 250 | ||

| Aspergillus niger | 125 | ||

| Candida albicans | 250 |

Antioxidant Activity

The antioxidant potential is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results also expressed as IC50 values.

Table 3: Antioxidant Activity of Thiosemicarbazone Derivatives (IC50 values in µM)

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 2-(2,3-dihydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide | DPPH | 5.7 | [3] |

| 2-(2,4-dihydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide | DPPH | 5.5 | [3] |

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Materials:

-

Cancer cell lines

-

96-well plates

-

Culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (4-allylthiosemicarbazone derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7]

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

Standard antimicrobial agent (positive control)

-

Solvent control (e.g., DMSO)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilutions: Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a solvent control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanisms of Action and Signaling Pathways

The biological activities of thiosemicarbazones are attributed to several mechanisms of action, primarily their ability to chelate metal ions and interact with various cellular targets.

Anticancer Mechanisms

The anticancer effects of thiosemicarbazones are multifaceted and can involve the induction of apoptosis, inhibition of key enzymes, and generation of reactive oxygen species (ROS).

-

Iron Chelation and Ribonucleotide Reductase Inhibition: Thiosemicarbazones are potent iron chelators. By binding to intracellular iron, they can inhibit iron-dependent enzymes crucial for cell proliferation, such as ribonucleotide reductase (RR).[8][9] RR is essential for the synthesis of deoxynucleotides, the building blocks of DNA. Its inhibition leads to cell cycle arrest, typically at the G1/S phase, and subsequent cell death.[10]

-

Induction of Apoptosis: These compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[11][12] They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.[13][14] Some derivatives have also been shown to activate the JNK signaling pathway, which is involved in apoptosis.[13]

-

Generation of Reactive Oxygen Species (ROS): The iron complexes of some thiosemicarbazones are redox-active and can catalyze the production of highly toxic reactive oxygen species (ROS) through Fenton-like reactions.[10][15] The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Visualizing the Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in the anticancer activity of thiosemicarbazones.

Caption: Key anticancer mechanisms of thiosemicarbazones.

Conclusion

This compound and its derivatives are a promising class of compounds with a diverse range of biological activities. Their synthetic accessibility allows for structural modifications to optimize their therapeutic potential. The data presented in this guide highlights their significant anticancer, antimicrobial, and antioxidant properties. Further research focusing on structure-activity relationships, elucidation of specific molecular targets, and in vivo efficacy studies is warranted to fully explore the therapeutic applications of these versatile molecules in drug development. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. juniv.edu [juniv.edu]

- 3. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

potential applications of 4-Allylthiosemicarbazide in medicinal chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-Allylthiosemicarbazide, a derivative of thiosemicarbazide featuring a reactive allyl group, has emerged as a promising scaffold in medicinal chemistry. Its unique structural characteristics, combining a thiourea core with a versatile allyl moiety, have enabled the synthesis of a diverse range of derivatives with significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, potential applications, and mechanistic insights into this compound and its derivatives, with a focus on their anticancer, antimicrobial, and antiviral activities.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives typically involves straightforward and efficient chemical reactions.

General Synthesis of 1-(Aroyl/Acyl)-4-allyl-thiosemicarbazides

A common synthetic route involves the reaction of an appropriate acid hydrazide with allyl isothiocyanate. The acid hydrazide, in turn, can be prepared from the corresponding ester and hydrazine hydrate.

Experimental Protocol: Synthesis of 1-(Picolinoyl)-4-allyl-thiosemicarbazides [1][2]

-

Preparation of Acid Hydrazide: A mixture of methyl picolinate (1 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol is refluxed for 8-12 hours. The solvent is then removed under reduced pressure, and the resulting solid acid hydrazide is purified by recrystallization.

-

Formation of Thiosemicarbazide: The prepared acid hydrazide (1 equivalent) is dissolved in ethanol, and allyl isothiocyanate (1.1 equivalents) is added. The reaction mixture is refluxed for 4-6 hours.

-

Isolation of Product: Upon cooling, the solid product precipitates out of the solution. The precipitate is filtered, washed with cold ethanol, and dried to yield the desired 1-(picolinoyl)-4-allyl-thiosemicarbazide derivative.

This protocol can be adapted for the synthesis of a wide variety of 1-aroyl/acyl-4-allyl-thiosemicarbazides by starting with different acid hydrazides.

Potential Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

While specific data for this compound is limited, the broader class of thiosemicarbazides and their derivatives, thiosemicarbazones, are well-documented for their anticancer properties. The mechanism of action is often attributed to their ability to chelate metal ions, leading to the inhibition of key enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair. This inhibition can induce cell cycle arrest and apoptosis.[3] Furthermore, some thiosemicarbazone derivatives have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death.

A study on 2-benzoylpyridine 4-allylthiosemicarbazone and its metal complexes has shown antiproliferative activity. The antiproliferative activity of the thiosemicarbazone and its copper(II) complex was evaluated against HL-60 cancer cells.[4]

Table 1: Anticancer Activity of 2-Benzoylpyridine 4-Allylthiosemicarbazone and its Copper(II) Complex [4]

| Compound | Cell Line | IC50 (µM) |

| 2-Benzoylpyridine 4-allylthiosemicarbazone | HL-60 | >100 |

| [Cu(L)Cl]2 (Complex of the above) | HL-60 | 12.5 |

Experimental Protocol: MTT Assay for Cytotoxicity [5][6][7][8]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of antimicrobial action is believed to involve the disruption of cellular processes through metal chelation or inhibition of essential enzymes.

A study on 1-(picolinoyl)-4-allyl-thiosemicarbazide derivatives demonstrated their antibacterial potential against various bacterial strains.[1][2]

Table 2: Antibacterial Activity of 1-(Picolinoyl)-4-allyl-thiosemicarbazide Derivatives (MIC in µg/mL) [1]

| Compound | Bacillus cereus | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |

| 1-(2-Picolinoyl)-4-allyl-thiosemicarbazide | 16 | 32 | 32 | 64 |

| 1-(3-Picolinoyl)-4-allyl-thiosemicarbazide | 64 | 128 | 128 | 256 |

| 1-(4-Picolinoyl)-4-allyl-thiosemicarbazide | 32 | 64 | 64 | 128 |

| Gentamicin (Standard) | 4 | 4 | 8 | 8 |

Additionally, 2-benzoylpyridine 4-allylthiosemicarbazone and its metal complexes have been evaluated for their antibacterial and antifungal activities.[4]

Table 3: Antimicrobial Activity of 2-Benzoylpyridine 4-Allylthiosemicarbazone and its Metal Complexes (MIC in µg/mL) [4]

| Compound | S. aureus | B. cereus | A. baumannii | E. coli | C. albicans |

| 2-Benzoylpyridine 4-allylthiosemicarbazone | 100 | 100 | 50 | 50 | 100 |

| [Cu(L)Cl]2 | 25 | 25 | 50 | 50 | 50 |

| [Cu(L)Br]2 | 50 | 50 | 50 | 50 | 50 |

| [Ni(HL)2]Cl2 | 100 | 100 | 50 | 50 | 100 |

| [Zn(L)2] | 50 | 50 | 50 | 50 | 50 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [9][10][11][12][13][14]

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity

Thiosemicarbazide derivatives have also been investigated for their antiviral properties. Some indole-based thiosemicarbazides, including an allyl-substituted derivative, have shown notable activity against Coxsackie B4 virus.[15]

Table 4: Antiviral Activity of an Indole-based this compound Derivative [15]

| Compound | Virus | Cell Line | EC50 (µg/mL) |

| Indolyl-4-allylthiosemicarbazide derivative (6d) | Coxsackie B4 | HeLa | 2.1 |

| Indolyl-4-allylthiosemicarbazide derivative (6d) | Coxsackie B4 | Vero | 1.8 |

Mechanistic Insights and Signaling Pathways

The biological activities of thiosemicarbazide derivatives are often linked to their ability to chelate essential metal ions, particularly iron and copper, within biological systems. This chelation can disrupt the function of metalloenzymes that are vital for cellular processes.

The chelation of iron by thiosemicarbazones can lead to the inhibition of ribonucleotide reductase, a key enzyme in the synthesis of DNA precursors. This ultimately results in the arrest of the cell cycle and the induction of apoptosis in cancer cells.

Conclusion

This compound represents a valuable and versatile scaffold for the development of new therapeutic agents. Its derivatives have demonstrated promising anticancer, antimicrobial, and antiviral activities. The straightforward synthesis and the potential for diverse chemical modifications make this class of compounds an attractive area for further research and development in medicinal chemistry. Future studies should focus on elucidating the specific mechanisms of action of this compound derivatives and optimizing their pharmacological properties to develop potent and selective drug candidates.

References

- 1. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]

- 4. mdpi.com [mdpi.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]

- 12. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Spectroscopic Data of 4-Allylthiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Allylthiosemicarbazide, a versatile building block in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, offering a valuable resource for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.03 | br s | 1H | N⁴H |

| 7.86 | br s | 1H | N²H |

| 5.92 | m | 1H | -CH=CH₂ |

| 5.13 | m | 2H | -CH=CH₂ |

| 4.39 | br s | 2H | N¹H₂ |

| 4.25 | t | 2H | -CH₂-N |

Solvent: acetone-d₆, Instrument Frequency: 400 MHz

Table 2: Estimated ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~183.5 | C=S |

| ~134.0 | -CH=CH₂ |

| ~116.5 | -CH=CH₂ |

| ~48.0 | -CH₂-N |

Note: The ¹³C NMR data are estimated based on the analysis of thiosemicarbazide and related N-substituted derivatives. The chemical shift of the C=S group is characteristic and typically appears in the 180-185 ppm range.

Table 3: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3370 - 3150 | Strong, Broad | N-H stretching (N¹H₂, N²H, N⁴H) |

| 3080 | Medium | =C-H stretching (alkenyl) |

| 2980, 2920 | Medium | C-H stretching (alkyl) |

| 1640 | Medium | C=C stretching (alkenyl) |

| 1615 | Strong | N-H bending |

| 1530 | Strong | C-N stretching |

| ~1350 | Strong | C=S stretching |

| 990, 920 | Strong | =C-H bending (out-of-plane) |

Note: The IR data is based on the characteristic absorption bands of thiosemicarbazides and allyl functional groups.

Experimental Protocols

2.1 Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of allyl isothiocyanate with hydrazine hydrate.

-

Procedure: To a stirred solution of hydrazine hydrate (50-60% aqueous solution), an equimolar amount of allyl isothiocyanate is added dropwise at room temperature. The reaction is typically exothermic. After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours. The resulting white precipitate of this compound is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

2.2 NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆) in a standard 5 mm NMR tube.[1]

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.3 FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The FT-IR spectrum is recorded using a spectrometer, such as a Perkin-Elmer Spectrum RXI, over a range of 4000-400 cm⁻¹.[3] The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Mandatory Visualizations

3.1 Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Allylthiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-Allylthiosemicarbazide, a versatile intermediate in the development of various biologically active compounds. The synthesis involves the nucleophilic addition of hydrazine hydrate to allyl isothiocyanate. This protocol includes information on reagents, reaction conditions, purification, and characterization of the final product. Additionally, potential biological activities and signaling pathways associated with thiosemicarbazide derivatives are discussed.

Introduction

Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The presence of a reactive thiosemicarbazide moiety allows for the synthesis of diverse derivatives, such as thiosemicarbazones, which are also of significant interest in medicinal chemistry.[2] this compound, in particular, serves as a valuable building block for creating novel therapeutic agents. This document outlines a straightforward and efficient method for its preparation in a laboratory setting.

Experimental Protocol

The synthesis of this compound is achieved through the reaction of allyl isothiocyanate with hydrazine hydrate.[3]

Materials and Reagents:

-

Allyl isothiocyanate

-

Hydrazine hydrate (50-60% aqueous solution)

-

Ethanol (optional, as a solvent)

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, place the aqueous hydrazine solution.

-

Addition of Allyl Isothiocyanate: While stirring, slowly add allyl isothiocyanate to the hydrazine solution. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Time and Temperature: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Product Isolation: Upon completion of the reaction, the white solid product, this compound, precipitates out of the solution.

-

Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol to obtain a white solid.[3]

-

Drying: The purified product is dried under vacuum.

Data Presentation

The following table summarizes the quantitative data for the synthesized this compound.

| Parameter | Value | Reference |

| Yield | 84% | [3] |

| Melting Point | 92-93 °C | [3] |

| Molecular Formula | C4H9N3S | [3] |

| Molecular Weight | 131.20 g/mol | [3] |

| Appearance | White solid | [3] |

| Elemental Analysis (Calculated) | C, 36.62%; H, 6.91%; N, 32.03%; S, 24.44% | [3] |

| Elemental Analysis (Found) | C, 36.48%; H, 6.83%; N, 32.09%; S, 24.51% | [3] |

Spectroscopic Data:

| Technique | Data | Reference |

| ¹H NMR (acetone-d₆, 400 MHz) | δ 9.03 (br s, 1H, NH), 7.86 (br s, 1H, NH), 5.92 (m, 1H, CH), 5.13 (m, 2H, CH₂), 4.39 (br s, 1H, NH), 4.25 (t, 2H, CH₂–N) | [3] |

| Infrared (IR) | Characteristic peaks for N-H, C=S, and C-N bonds are expected. | [5][6] |

| ¹³C NMR | A characteristic signal for the C=S group is expected around 178-180 ppm. | [3][5] |

Mandatory Visualization

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Potential Signaling Pathway Inhibition:

Thiosemicarbazide derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin synthesis.[4] They are also investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis.[7]

Caption: Potential inhibitory action of this compound derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journalijar.com [journalijar.com]

- 6. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 7. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Thiosemicarbazones Using 4-Allylthiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of thiosemicarbazones using 4-allylthiosemicarbazide as a key reagent. The resulting thiosemicarbazone derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer and antimicrobial properties.

Introduction

Thiosemicarbazones are a class of Schiff bases synthesized through the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone. The structural versatility of thiosemicarbazones, particularly those derived from this compound, allows for the fine-tuning of their physicochemical and pharmacological properties. The presence of the N,N,S-tridentate donor set in these molecules is crucial for their biological activities, which are often attributed to their ability to chelate metal ions.[1]

Applications in Drug Development

Thiosemicarbazones derived from this compound have demonstrated significant potential in the development of novel therapeutic agents.

-

Anticancer Activity: These compounds exhibit a broad clinical antitumor spectrum, with efficacy against various cancer cell lines, including leukemia, pancreatic cancer, breast cancer, and non-small cell lung cancer.[1] Their anticancer mechanism is often linked to the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis, and the induction of apoptosis (programmed cell death) through pathways involving reactive oxygen species (ROS) generation.[2][3]

-

Antimicrobial Activity: Thiosemicarbazones have shown promising activity against a range of bacterial and fungal pathogens.[4] Their mode of action can involve the disruption of microbial DNA replication and other essential cellular processes.

Synthesis of Thiosemicarbazones from this compound

The general synthesis of thiosemicarbazones involves a straightforward condensation reaction between this compound and a suitable aldehyde or ketone. The reaction is typically carried out in an alcoholic solvent, sometimes with the addition of an acid catalyst.

General Reaction Scheme:

Caption: General synthesis of thiosemicarbazones.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various thiosemicarbazones from this compound.

| Aldehyde/Ketone | Solvent | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |

| 2-Benzoylpyridine | Ethanol | Glacial Acetic Acid | 8 hours | Reflux | Not specified | [5] |

| 2-Benzoylpyridine | Ethanol | Hydrochloric Acid | 40 minutes | Heating | 78% | [5] |

| 2-Formylpyridine | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |

| 2-Acetylpyridine | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |

Experimental Protocols

Protocol 1: Synthesis of 2-Benzoylpyridine 4-Allylthiosemicarbazone (Method 1)[5]

Materials:

-

This compound (1.31 g, 0.100 mol)

-

2-Benzoylpyridine (1.83 g, 0.100 mol)

-

Ethanol (20 mL)

-

Glacial Acetic Acid (3 drops)

Procedure:

-

Dissolve this compound in 20 mL of ethanol in a round-bottom flask.

-

Add 2-benzoylpyridine to the solution.

-

Add three drops of glacial acetic acid to the reaction mixture to act as a catalyst.

-

Attach a condenser to the flask and heat the mixture under reflux with magnetic stirring for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with a minimal amount of cold ethanol.

-

Dry the product to obtain 2-benzoylpyridine 4-allylthiosemicarbazone.

Protocol 2: Synthesis of 2-Benzoylpyridine 4-Allylthiosemicarbazone (Method 2)[5]

Materials:

-

This compound (1.31 g, 0.100 mol)

-

2-Benzoylpyridine (1.83 g, 0.100 mol)

-

Ethanol (20 mL)

-

Concentrated Hydrochloric Acid (37% w/w, 9.86 g, 0.100 mol)

-

Sodium Carbonate solution

Procedure:

-

Dissolve this compound in 20 mL of ethanol in a flat-bottomed flask.

-

Add 2-benzoylpyridine and concentrated hydrochloric acid to the solution.

-

Heat and stir the reaction mixture for 40 minutes using a magnetic stirrer.

-

A yellow precipitate of the thiosemicarbazone hydrochloride salt ([H₂L]Cl) will form.

-

Collect the precipitate by filtration and wash with a minimal amount of ethanol.

-

Dissolve the obtained salt in ethanol and neutralize it with an aqueous solution of sodium carbonate.

-

The resulting 2-benzoylpyridine 4-allylthiosemicarbazone will precipitate.

-

Filter the product, wash with water, and dry. The reported yield for this method is 78%.[5]

Visualization of Key Pathways and Workflows

Experimental Workflow for Thiosemicarbazone Synthesis

Caption: Experimental workflow for thiosemicarbazone synthesis.

Proposed Signaling Pathway for Anticancer Activity

The anticancer activity of thiosemicarbazones is often associated with the induction of apoptosis via an intrinsic pathway. This involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of a caspase cascade.

References

- 1. Benzoin Thiosemicarbazone Inhibits Growth and Triggers Apoptosis in Earlich Ascites Carcinoma Cells through an Intrinsic Pathway [pubs.sciepub.com]

- 2. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols: Reaction of 4-Allylthiosemicarbazide with Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of thiosemicarbazones derived from the reaction of 4-allylthiosemicarbazide with various aromatic aldehydes. The resulting Schiff bases are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.

Introduction

The condensation reaction between a thiosemicarbazide and an aldehyde or ketone yields a thiosemicarbazone, a class of compounds characterized by the toxophoric >N-NH-C(=S)-N< group.[1] The reaction of this compound with aromatic aldehydes is a straightforward and efficient method to generate a diverse library of thiosemicarbazone derivatives. These compounds have garnered considerable attention due to their versatile biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[2][3][4] The presence of the allyl group at the N4 position can influence the lipophilicity and biological activity of the resulting molecules.[5] The general reaction scheme is depicted below.

Data Presentation

The following tables summarize quantitative data for the synthesis of various thiosemicarbazones from the reaction of thiosemicarbazides with aromatic aldehydes, as well as their reported biological activities.

Table 1: Synthesis of Thiosemicarbazones from 4-Phenyl-3-thiosemicarbazide and Aromatic Aldehydes [6]

| Aldehyde | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| Benzaldehyde | 4-Phenyl-1-(phenylmethylidene)thiosemicarbazide | 1 | 90 | 178-180 |

| 4-Chlorobenzaldehyde | 1-((4-Chlorophenyl)methylidene)-4-phenylthiosemicarbazide | 1.5 | 93 | 190-192 |

| 4-Methylbenzaldehyde | 1-((4-Methylphenyl)methylidene)-4-phenylthiosemicarbazide | 2 | 85 | 164-166 |

| 4-Methoxybenzaldehyde | 1-((4-Methoxyphenyl)methylidene)-4-phenylthiosemicarbazide | 1 | 92 | 170-172 |

| 4-Nitrobenzaldehyde | 1-((4-Nitrophenyl)methylidene)-4-phenylthiosemicarbazide | 3 | 70 | 210-212 |

| 2-Chlorobenzaldehyde | 1-((2-Chlorophenyl)methylidene)-4-phenylthiosemicarbazide | 2.5 | 75 | 158-160 |

| 2,4-Dichlorobenzaldehyde | 1-((2,4-Dichlorophenyl)methylidene)-4-phenylthiosemicarbazide | 2 | 88 | 202-204 |

| 3,4-Dimethoxybenzaldehyde | 1-((3,4-Dimethoxyphenyl)methylidene)-4-phenylthiosemicarbazide | 2 | 80 | 188-190 |

Table 2: Anticancer Activity of Thiosemicarbazone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| N(4)-allylthiosemicarbazone | HL-60 | 0.3 | [5] |

| 4-(1,3-Benzodioxol-5-yl)-1-([1,1'-biphenyl]-4-ylmethylene)thiosemicarbazide | C6 glioma | - | [1] |

| 4-(1,3-Benzodioxol-5-yl)-1-([1,1'-biphenyl]-4-ylmethylene)thiosemicarbazide | A549 human lung adenocarcinoma | - | [1] |

| 2-(1H-indol-3-yl)-N'-(4-morpholinobenzylidene)acetohydrazide | A549 human lung adenocarcinoma | - | [1] |

Table 3: Anticonvulsant Activity of Thiosemicarbazone Derivatives

| Compound | Test Model | ED50 (mg/kg) | Reference |

| 2-(3-bromobenzylidene)-N-(4-chlorophenyl) hydrazinecarbothioamide | MES | >50 | [7][8] |

| 2-(1H-imidazole-1-yl)-1-(2-naphthyl)ethane-1-one N-(3-chlorophenyl)thiosemicarbazone | MES | - | [2] |

| 2-(1H-imidazole-1-yl)-1-(2-biphenyl)ethane-1-one N-(4-fluorophenyl) thiosemicarbazone | MES | - | [2] |

| 2-(1H-imidazole-1-yl)-1-(1-biphenyl)ethane-1-one N-(4-methylphenyl)thiosemicarbazone | scPTZ | - | [2] |

Table 4: Antimicrobial Activity of Thiosemicarbazone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Ag-thiosemicarbazone complex (3-CH3O-Ph substituent) | E. coli | 0.018 | [3] |

| Ag-thiosemicarbazone complex (3-CH3O-Ph substituent) | S. aureus | 0.018 | [3] |

| Imidazole or thiophene ring containing thiosemicarbazones | S. aureus | 39.68 | [9] |

| Imidazole or thiophene ring containing thiosemicarbazones | P. aeruginosa | 39.68 | [9] |

Experimental Protocols

Protocol 1: General Synthesis of 4-Allyl-1-(arylmethylidene)thiosemicarbazones

This protocol describes a general method for the synthesis of thiosemicarbazones via the condensation of this compound with an aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm ethanol.

-

Add the aromatic aldehyde (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. The reaction time can vary from 1 to 5 hours, depending on the reactivity of the aldehyde.[10]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

-